Bis(2-chloropropyl)amine, CAS 2475-71-0, is a bifunctional secondary amine featuring two 2-chloropropyl side chains. Its primary industrial and research application is serving as a direct precursor for the de novo synthesis of the 2,5-dimethylpiperazine heterocyclic core. This reaction, typically involving cyclization with a primary amine or ammonia, makes it a critical building block for creating sterically-defined and lipophilic molecules for use in specialty polymers, catalysis, and as pharmaceutical intermediates. [REFS-1, REFS-2]
Procurement decisions between bis(2-chloropropyl)amine and its closest common analog, bis(2-chloroethyl)amine, are driven by the final product's required structure, not process interchangeability. Substituting bis(2-chloroethyl)amine results in the formation of a simple, unsubstituted piperazine ring, which is fundamentally different from the 2,5-dimethylpiperazine core generated by the title compound. [1] This substitution eliminates the specific steric hindrance and increased lipophilicity conferred by the two methyl groups, properties that are often the primary reason for selecting this precursor in advanced applications such as asymmetric catalysis or the synthesis of specialized polyurethane catalysts. [REFS-2, REFS-3]
The primary value of bis(2-chloropropyl)amine is its role in producing the 2,5-dimethylpiperazine scaffold, which offers defined steric properties essential for effective catalysis. Ligand steric bulk, often quantified by parameters like cone angle, is a critical factor that directly influences reaction yield, selectivity, and catalyst turnover. [1] The methyl groups at the C-2 and C-5 positions provide significant, predictable steric hindrance near the coordinating nitrogen atoms, a feature absent in the unsubstituted piperazine core derived from the common substitute, bis(2-chloroethyl)amine. [2]
| Evidence Dimension | Structural Impact on Ligand Properties |
| Target Compound Data | Forms a 2,5-dimethylpiperazine core, providing significant and predictable steric bulk near the nitrogen atoms. |
| Comparator Or Baseline | bis(2-chloroethyl)amine, which forms an unsubstituted piperazine core with minimal steric hindrance. |
| Quantified Difference | The addition of two methyl groups fundamentally alters the ligand's steric profile (e.g., cone angle, buried volume), a key performance parameter in catalysis. |
| Conditions | General principle in ligand design for metal-catalyzed cross-coupling and other stereoselective reactions. |
For developing high-selectivity catalysts, the specific steric profile provided by the 2,5-dimethylpiperazine core is non-negotiable and cannot be achieved with simpler analogs.
Bis(2-chloropropyl)amine is a precursor to N,N'-bis(2-hydroxypropyl)-2,5-dimethylpiperazine and related compounds, which function as reactive amine catalysts in polyurethane foam production. [1] Unlike non-reactive catalysts, the hydroxyl groups on these derivatives covalently bond into the polymer matrix, preventing migration, reducing foam odor, and minimizing product fogging. The 2,5-dimethyl structure provides a specific basicity and steric environment that modulates the balance between the gelling and blowing reactions, a critical parameter for controlling foam properties that differs from other reactive amine catalysts lacking this specific substitution pattern. [2]
| Evidence Dimension | Catalyst Functionality in Polyurethane Formulation |
| Target Compound Data | Forms a 2,5-dimethylpiperazine core which, when derivatized (e.g., with hydroxypropyl groups), acts as a reactive catalyst with a specific activity profile. |
| Comparator Or Baseline | Other reactive amine catalysts (e.g., derivatives of N,N-dimethylethanolamine) or non-reactive catalysts (e.g., triethylenediamine). |
| Quantified Difference | The structure provides a unique combination of reactivity (from hydroxyl groups) and modulated catalytic activity (from the sterically-hindered tertiary amine core) essential for high-performance polyurethane systems. |
| Conditions | Reaction of polyols with polyisocyanates in the presence of a foaming agent. |
For producers of low-emission, high-performance polyurethane foams, using a precursor that leads to a specific, non-migrating catalyst structure is critical for meeting quality and regulatory standards.
As a direct precursor to the 2,5-dimethylpiperazine scaffold, this compound is the material of choice for synthesizing chiral ligands where steric bulk adjacent to the metal coordination site is required to achieve high enantioselectivity in asymmetric catalysis. [1]
This compound is an essential intermediate for producing specific reactive amine catalysts that are chemically bound within the polyurethane matrix. This is critical for applications demanding low volatile organic compound (VOC) emissions and long-term material stability, such as in automotive interiors and high-end bedding. [2]
Used to construct drug candidates containing a 2,5-dimethylpiperazine core, which can enhance lipophilicity and modify the conformation compared to unsubstituted piperazine analogs, potentially improving membrane permeability and pharmacokinetic profiles.